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molecular formula C14H10N2O B8684253 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde

7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde

Cat. No. B8684253
M. Wt: 222.24 g/mol
InChI Key: NWYDGCYEJJYZML-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

An oven dried flask under N2 was charged with 2 ml of N,N-dimethylformamide and phosphorous oxychloride (0.048 ml, 0.52 mmol) was added dropwise. 7-Phenylimidazo[1,2-a]pyridine (1-4, 0.100 g, 0.515 mmol) was added and the reaction was heated to 90° C. After 4 h additional POCl3 (0.048 ml, 0.52 mmol) was added and the reaction was heated overnight. Another sample of POCl3 (0.048 ml, 0.52 mmol) was added and heating was continued. After 4 h more, the reaction was cooled to ambient temperature. The reaction was quenched with saturated aqueous NaHCO3 and extracted 3× with DCM. The extracts were dried over Na2SO4, filtered and concentrated.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.048 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.048 mL
Type
reactant
Reaction Step Three
Quantity
0.048 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]1([C:12]2[CH:17]=[CH:16][N:15]3[CH:18]=[CH:19][N:20]=[C:14]3[CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN(C)[CH:23]=[O:24]>>[C:6]1([C:12]2[CH:17]=[CH:16][N:15]3[C:18]([CH:23]=[O:24])=[CH:19][N:20]=[C:14]3[CH:13]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=2N(C=C1)C=CN2
Step Two
Name
Quantity
0.048 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0.048 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0.048 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask under N2
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=2N(C=C1)C(=CN2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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